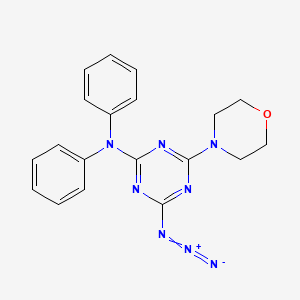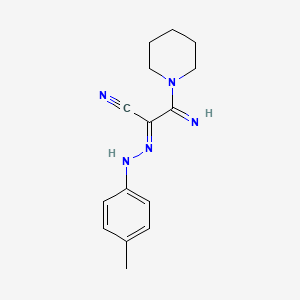![molecular formula C17H11F4N3O4S2 B11083614 N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B11083614.png)
N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-FLUOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE is a complex organic compound characterized by the presence of fluorine, trifluoromethoxy, sulfonyl, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE typically involves multiple steps, including the formation of the thiazole ring and the introduction of the fluorophenyl and trifluoromethoxyphenyl groups. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Fluorophenyl and Trifluoromethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing sulfonyl groups to thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-(4-FLUOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine and trifluoromethoxy groups can enhance its binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-FLUOROPHENYL)-2-{[({[4-METHOXYPHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-(4-CHLOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of both fluorine and trifluoromethoxy groups in 4-(4-FLUOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, particularly in drug development and materials science.
Properties
Molecular Formula |
C17H11F4N3O4S2 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[4-(trifluoromethoxy)phenyl]sulfonylurea |
InChI |
InChI=1S/C17H11F4N3O4S2/c18-11-3-1-10(2-4-11)14-9-29-16(22-14)23-15(25)24-30(26,27)13-7-5-12(6-8-13)28-17(19,20)21/h1-9H,(H2,22,23,24,25) |
InChI Key |
HTRDPOXIKYIAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B11083535.png)

![N,N'-bis[2-(4-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B11083537.png)
![Acetamide, N-[3-(3-methyl-[1,2,4]triazol-1-yl)adamantan-1-yl]-](/img/structure/B11083540.png)


![8-Ethoxy-2-(3-methoxy-phenyl)-1,3-dimethyl-2H-cyclohepta[c]pyrrol-4-one](/img/structure/B11083550.png)
![ethyl (2-bromo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B11083564.png)
![3,4-Dimethylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B11083565.png)
![9-bromo-1,1-dimethyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11083580.png)
![N~2~-(propan-2-yl)-N~4~,N~6~-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B11083585.png)
![3,5-bis[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11083593.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B11083601.png)
![11-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11083615.png)
